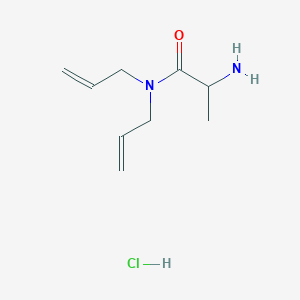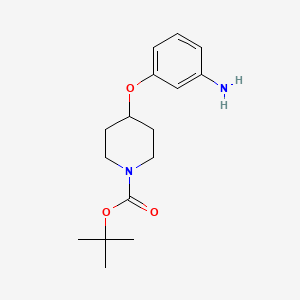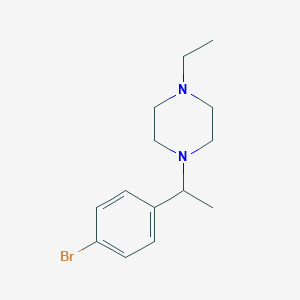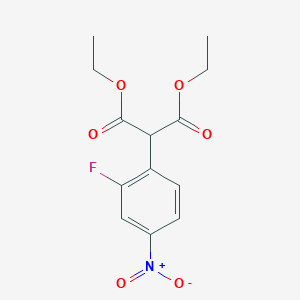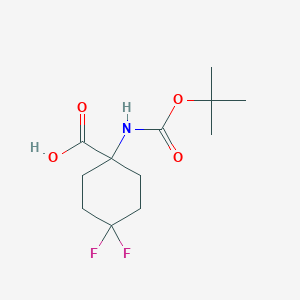
1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid
Übersicht
Beschreibung
“1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid” is a chemical compound that is likely to be a derivative of DAP . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs can be used as starting materials in dipeptide synthesis with commonly used coupling reagents . An improved synthesis method from 3-aminobenzoic acid has been described, utilizing milder and more selective conditions .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as NMR . The NMR data can provide information about the chemical shifts of the various atoms in the molecule, which can help in understanding its structure .
Chemical Reactions Analysis
The chemical reactions involving “this compound” could involve its deprotection . The Boc group can be removed under certain conditions, which can then allow for further reactions to take place .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . These techniques can provide information about the thermal stability of the compound .
Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Bioaccumulation
Perfluorinated acids, including perfluorinated carboxylates (PFCAs), share some structural similarities with difluorinated compounds, highlighting concerns about their environmental persistence and bioaccumulation potential. Research indicates that bioconcentration and bioaccumulation of perfluorinated acids correlate with the length of the fluorinated carbon chain. While many PFCAs are environmentally persistent, those with shorter carbon chains (less than seven fluorinated carbons) are not considered bioaccumulative according to regulatory criteria (Conder et al., 2008).
Synthetic Applications and Biological Activities
Compounds containing tertiary butyl groups, similar to the tert-butoxycarbonylamino function, have been reviewed for their occurrence in natural sources and synthetic applications. More than 260 naturally occurring and synthesized neo fatty acids, neo alkanes, and their analogs demonstrate various biological activities. These compounds are promising for future chemical preparations, including antioxidants, anticancer, antimicrobial, and antibacterial agents. Additionally, some synthetic compounds with tertiary butyl groups have shown high anticancer, antifungal, and other activities (Dembitsky, 2006).
Degradation and Environmental Remediation
Studies on methyl tert-butyl ether (MTBE) degradation provide insights into the environmental remediation of ether compounds. MTBE, used as an oxygenate in gasoline, poses environmental concerns due to its potential for water contamination. Research on MTBE biodegradation under aerobic and anaerobic conditions indicates the feasibility of bioremediation strategies, highlighting the role of microorganisms in transforming MTBE and related compounds into less harmful substances (Fiorenza & Rifai, 2003).
Extraction and Recovery of Carboxylic Acids
The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) techniques is relevant for separating and purifying compounds with carboxylic acid functionalities. Advances in solvent developments for LLX highlight the efficiency of various solvents, including ionic liquids, in the extraction process. This research is crucial for the bio-based production of carboxylic acids and their derivatives, providing a foundation for sustainable chemical manufacturing processes (Sprakel & Schuur, 2019).
Safety and Hazards
Zukünftige Richtungen
The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Wirkmechanismus
Target of Action
The primary target of 1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid is amines . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
this compound interacts with its targets by adding to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a protecting group that shields the amine during the synthesis process .
Biochemical Pathways
The biochemical pathway affected by this compound involves the protection of amines during organic synthesis . The downstream effects include the successful synthesis of complex organic compounds without unwanted reactions at the amine sites .
Pharmacokinetics
As a chemical used in organic synthesis, its bioavailability would be dependent on the specific context of the synthesis and the other compounds present .
Result of Action
The molecular effect of the action of this compound is the protection of amines, preventing them from unwanted reactions during the synthesis process . At the cellular level, this allows for the successful synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by several environmental factors. These include the presence of a base such as sodium hydroxide, the temperature, and the solvent used . For example, the compound can be added to amines in an aqueous solution, in acetonitrile solution, or in a biphasic mixture of chloroform and aqueous sodium bicarbonate .
Eigenschaften
IUPAC Name |
4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-10(2,3)19-9(18)15-11(8(16)17)4-6-12(13,14)7-5-11/h4-7H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCLYQBHWODZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697075 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]-4,4-difluorocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196151-58-2 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]-4,4-difluorocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1442067.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1442068.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1442069.png)
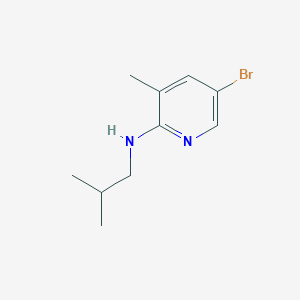

![5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442074.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442075.png)
![6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442076.png)

